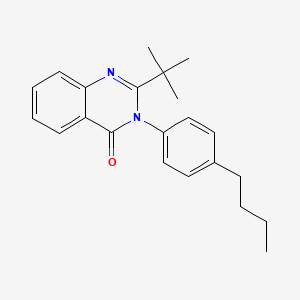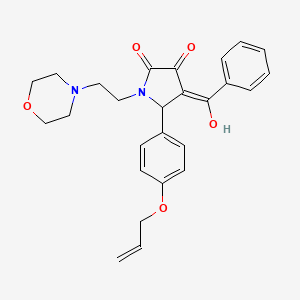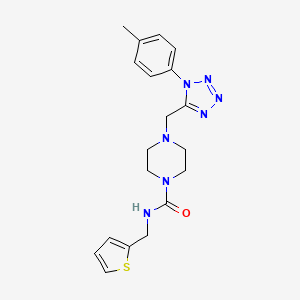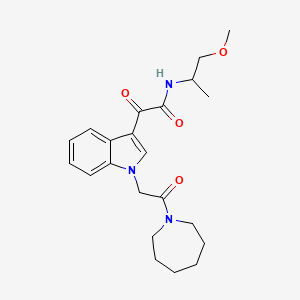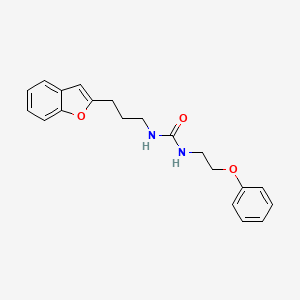
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea, also known as BPPEU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPPEU is a urea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds synthesized from benzofuran, including those similar to 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea, have been extensively studied for their antimicrobial properties. For instance, benzofuran aryl ureas and carbamates have shown promising results in screening for antimicrobial activities. A study demonstrated the synthesis and characterization of such compounds, revealing their potential in fighting microbial infections (Kumari et al., 2019). Similarly, other research focused on the synthesis and antimicrobial activity of derivatives, highlighting their efficacy against various bacteria and fungi (Reddy et al., 2003).
Antioxidant and Antibacterial Studies
The antioxidant and antibacterial potentials of benzofuran derivatives have been another area of research. A study synthesizing phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid indicated good chelating ability with Fe+2 ions and excellent scavenging activity with DPPH free radicals. These compounds were also tested for antibacterial activities, showing potency against various bacterial strains (Shankerrao et al., 2013).
Coordination Reactions and Synthesis
Research has also delved into the synthesis and coordination reactions of benzofuran derivatives. For example, the synthesis of [1]Benzofuro[3,2-c]pyridine from 1-benzofuran-2-carbaldehyde and its subsequent reactions to form various complexes demonstrates the compound's versatility in coordination chemistry (Mojumdar et al., 2009).
Environmental Impact
Environmental studies have investigated the presence and impact of benzofuran and urea derivatives, such as environmental phenols in pregnant women, showcasing the widespread use and potential health implications of these compounds in consumer products (Mortensen et al., 2014).
Propiedades
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-13-14-24-17-8-2-1-3-9-17)21-12-6-10-18-15-16-7-4-5-11-19(16)25-18/h1-5,7-9,11,15H,6,10,12-14H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWZYXXBORHBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

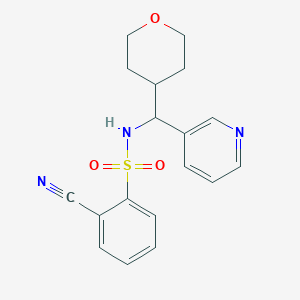
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)
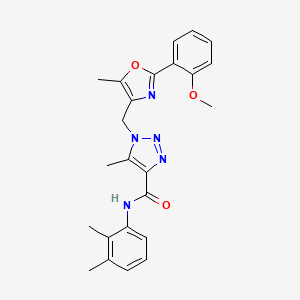
![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)

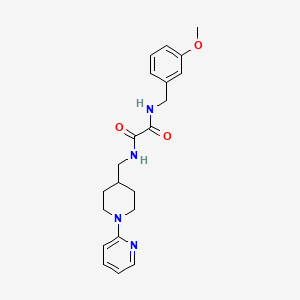
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)
![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)
